2-(3-Fluoropiperidin-1-yl)nicotinic acid
Overview
Description
2-(3-Fluoropiperidin-1-yl)nicotinic acid is a novel compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known to bind to the α7 nicotinic acetylcholine receptor, making it a significant target for research in neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropiperidin-1-yl)nicotinic acid typically involves the following steps:
Formation of 3-Fluoropiperidine: This can be achieved through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Nicotinic Acid: The 3-fluoropiperidine is then coupled with nicotinic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or nicotinic acid derivatives.
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in modulating nicotinic acetylcholine receptors.
Medicine: Potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)nicotinic acid involves its binding to the α7 nicotinic acetylcholine receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, impacting various neurological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropiperidine
- Nicotinic Acid Derivatives
Comparison
2-(3-Fluoropiperidin-1-yl)nicotinic acid is unique due to its dual functional groups: the fluorinated piperidine and the nicotinic acid moiety. This combination enhances its binding affinity and specificity for the α7 nicotinic acetylcholine receptor compared to other similar compounds .
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-3-2-6-14(7-8)10-9(11(15)16)4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWULLKHYCRTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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